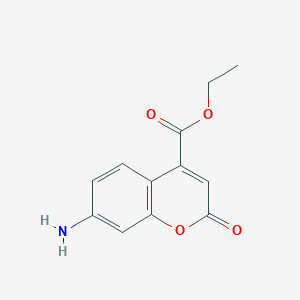
Ethyl 7-aminocoumarin-4-carboxylate
Vue d'ensemble
Description
Ethyl 7-aminocoumarin-4-carboxylate, also known as EACC, is a chemical compound that has gained significant attention as a potential tool in various scientific fields. It is a derivative of coumarin, a group of nature-occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin systems, including Ethyl 7-aminocoumarin-4-carboxylate, has been a focus for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures . For instance, 4-aminocoumarin has been prepared by the condensation of primary and secondary amines with 4-chlorocoumarin under reflux in xylene .Molecular Structure Analysis
Coumarins, or benzopyran-2-ones, are a very large and important family of compounds. Their defining structure consists of fused pyrone and benzene rings, with the pyrone carbonyl group at position 2 . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .Chemical Reactions Analysis
Coumarins undergo nucleophilic and electrophilic reactions . The presence of an amino group and enamine carbon enhances their chemical reactivity . For instance, 4-aminocoumarins can be obtained by the reaction of 4-chlorocoumarin with amines in dimethyl sulfoxide (DMSO) .Physical And Chemical Properties Analysis
Coumarin absorbs ultraviolet light at wavelength λ = 320 nm. The exact wavelength and the complete UV spectrum depend on the substituent present . In particular, by observing spectral changes in the presence of alkali and complexing agents, it is possible to obtain information on the hydroxylation pattern in the nucleus .Applications De Recherche Scientifique
Photoremovable Protecting Groups for Amino Acids
Ethyl substituted coumarin derivatives like Ethyl 7-aminocoumarin-4-carboxylate are used as photoremovable protecting groups for carboxylic acids. These compounds show improved hydrolytic stability and retain good photochemical properties, making them suitable for use in solid-phase peptide synthesis (SPPS) (Weis et al., 2012).
Acid-Base Characteristics in Derivatives
The acidity and basicity of derivatives of the 7-aminocoumarin series, such as Ethyl 7-aminocoumarin-4-carboxylate, depend on steric factors. These characteristics are vital for understanding their chemical behavior in different environments (Kirpichënok et al., 1991).
Liquid Crystalline Properties
Ethyl 7-hydroxycoumarin derivatives, similar to Ethyl 7-aminocoumarin-4-carboxylate, have been studied for their liquid crystalline properties. These studies include the synthesis and characterization of new derivatives to understand their mesomorphic properties (Srinivasa et al., 2018).
Crystal Structure Analysis
The crystal structure of similar compounds like Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate has been analyzed to understand the molecular arrangement and interactions in the solid state, contributing to the understanding of similar structures like Ethyl 7-aminocoumarin-4-carboxylate (Galdámez et al., 2011).
Photophysical Properties
The photophysical properties of derivatives of 7-aminocoumarins, including Ethyl 7-aminocoumarin-4-carboxylate, are influenced by the molecular structure and solvent composition. This has implications in fields like fluorescence and photodynamics (Arbeloa et al., 1994).
Synthesis and Chemical Properties
Ethyl coumarin derivatives, including Ethyl 7-aminocoumarin-4-carboxylate, play an important role in organic synthesis and are used in the production of biologically active compounds. Their synthesis methods and chemical properties have been extensively reviewed (Abdel-Wahab et al., 2015).
Photorelease Mechanisms
7-Substituted coumarin derivatives like Ethyl 7-aminocoumarin-4-carboxylate are utilized in studies exploring the photorelease mechanisms of carboxylic acids in various conditions, providing insights into controlled drug delivery systems (Bassolino et al., 2017).
Solubility and Solvation Analysis
The solubility of 7-aminocoumarins in different solvents has been studied to understand the interactions and solvation dynamics. This information is relevant for the formulation of compounds like Ethyl 7-aminocoumarin-4-carboxylate in various mediums (Farajtabar & Zhao, 2020).
Orientations Futures
Given the highly valuable biological and pharmaceutical properties of coumarins, future research will likely continue to explore the synthesis of these heterocycles . This includes the development of various synthetic methodologies for the construction of 4-aminocoumarin derivatives and the investigation of their biological and medicinal applications .
Propriétés
IUPAC Name |
ethyl 7-amino-2-oxochromene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-16-12(15)9-6-11(14)17-10-5-7(13)3-4-8(9)10/h3-6H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCTVTQDTGLRNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)OC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-aminocoumarin-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



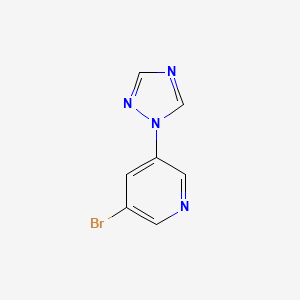
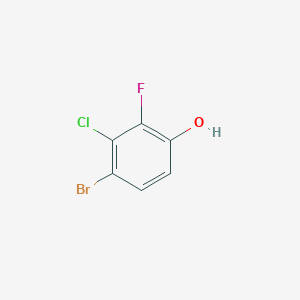
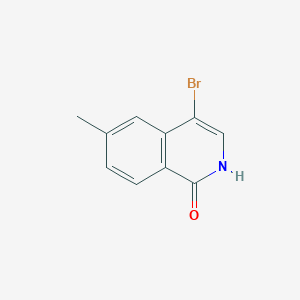
![6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1380823.png)
![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)
![5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1380827.png)
![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)

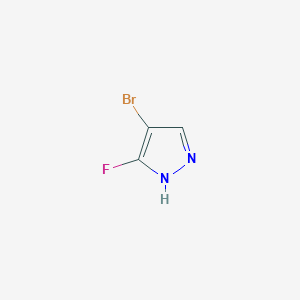
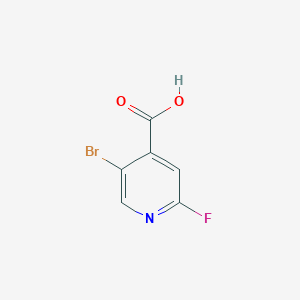

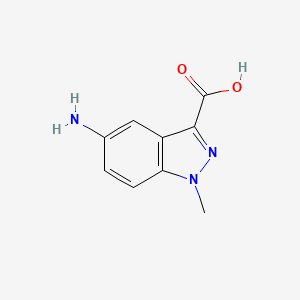

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1380841.png)